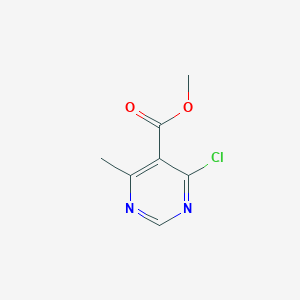

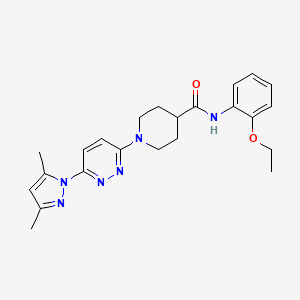

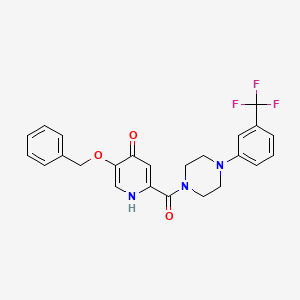

![molecular formula C22H20N4O4 B2936552 N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921578-64-5](/img/structure/B2936552.png)

N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest . Pyridopyrimidines are used on several therapeutic targets and are present in relevant drugs . They have been studied in the development of new therapies .

Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on the location of the nitrogen atom in the pyridine ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Heterocyclic Compound Synthesis

This compound is part of a broader category of heterocyclic compounds that have been synthesized for their potential biological activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been developed as anti-inflammatory and analgesic agents. These compounds have shown significant activity as COX-1/COX-2 inhibitors, demonstrating analgesic and anti-inflammatory effects in preclinical models (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

Derivatives of the compound have been investigated for their cytotoxic activity against various cancer cell lines. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer research (Hassan et al., 2014).

Antiviral Research

The exploration of pyrrolo[2,3-d]pyrimidine derivatives for antiviral applications has yielded insights into the structural requirements for activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV). The findings suggest that specific substitutions at the 4 and 4,6 positions of pyrrolo[2,3-d]pyrimidines are critical for antiviral efficacy (Renau et al., 1996).

Antifungal Activities

Research into pyrido[2,3-d]pyrimidine derivatives has also shown promising antifungal activities, which could be leveraged for the development of new antifungal agents. The synthesis of these compounds and their significant antifungal properties offer potential routes for addressing fungal infections (Hanafy, 2011).

Mecanismo De Acción

Target of Action

This compound belongs to the class of pyrimidine derivatives. Pyrimidine derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action of pyrimidine derivatives can vary widely. Some may inhibit enzyme activity, others may modulate receptor function, and still others may interfere with DNA or RNA synthesis . The exact mode of action would depend on the specific target and the interactions between the compound and its target.

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, if the target is an enzyme involved in a particular metabolic pathway, the compound could alter the flow of metabolites through that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Pyrimidine derivatives, like other small molecules, are generally well absorbed and distributed throughout the body. They can be metabolized by various enzymes in the liver and other tissues, and excreted in the urine or feces .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the specific cells or tissues where it acts. Pyrimidine derivatives can have a variety of effects, from inhibiting cell growth and proliferation, to modulating immune responses, to altering neuronal activity .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of a compound can be affected by the pH of the surrounding environment, as this can influence the compound’s ionization state and, therefore, its ability to interact with its target .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-13-4-8-15(9-5-13)26-21(28)19-18(24-22(26)29)17(12-25(19)2)20(27)23-14-6-10-16(30-3)11-7-14/h4-12H,1-3H3,(H,23,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXMSHWWGMCSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)

![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)